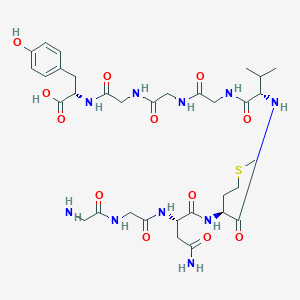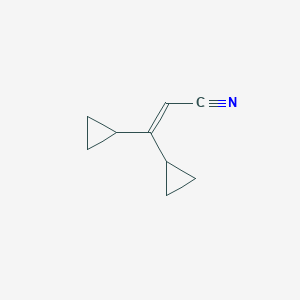![molecular formula C17H16O5 B12587742 Propyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 444653-63-8](/img/structure/B12587742.png)
Propyl 2-[(phenoxycarbonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is an ester compound derived from benzoic acid. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is characterized by its aromatic structure, which includes a benzoate group and a phenoxycarbonyl group. Esters like this one are known for their pleasant odors and are often used in fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(phenoxycarbonyl)oxy]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:
Benzoic acid+Propanol→Propyl 2-[(phenoxycarbonyl)oxy]benzoate+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters in a more environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-[(phenoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and propanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Transesterification: Different esters and alcohols.
Reduction: Alcohols corresponding to the ester groups.
Wissenschaftliche Forschungsanwendungen
Propyl 2-[(phenoxycarbonyl)oxy]benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Wirkmechanismus
The mechanism of action of Propyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological molecules. As an ester, it can be hydrolyzed by esterases in the body to release benzoic acid and propanol. These metabolites can then participate in various biochemical pathways. The ester linkage is crucial for its stability and reactivity, allowing it to act as a prodrug or a precursor in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavorings.
Butyl benzoate: An ester of benzoic acid and butanol, used as a plasticizer and in fragrances.
Uniqueness
Propyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester linkage and the presence of the phenoxycarbonyl groupThe phenoxycarbonyl group also contributes to its aromatic characteristics, making it valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
444653-63-8 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
propyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C17H16O5/c1-2-12-20-16(18)14-10-6-7-11-15(14)22-17(19)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
KRBQEBBGAUTUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)



![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)
methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

